N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide
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Overview
Description
N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a cyclopropanesulfonamide group. The thiazole ring is known for its aromaticity and biological activity, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the thiazole intermediate.
Cyclopropanesulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the compound can be achieved using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the thiazole and piperidine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, altering their activity.
Pathways Involved: It can modulate biochemical pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like thiamine (Vitamin B1) and other thiazole-based drugs.
Piperidine Derivatives: Compounds such as piperidine itself and its various substituted forms.
Sulfonamide Derivatives: Sulfonamide antibiotics and other sulfonamide-based drugs.
Uniqueness
N-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide is unique due to its combination of a thiazole ring, a piperidine ring, and a cyclopropanesulfonamide group, which imparts distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
N-[1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S2/c1-10-14-12(9-19-10)8-16-6-4-11(5-7-16)15-20(17,18)13-2-3-13/h9,11,13,15H,2-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNKDTXLIVWVEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCC(CC2)NS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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